N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative that has garnered attention for its potential therapeutic applications, particularly in the field of medicinal chemistry. This compound belongs to a class of sulfonamides that are being explored for their biological activities, including enzyme inhibition relevant to neurodegenerative diseases such as Alzheimer’s disease.
The compound is synthesized through various chemical reactions involving 2,3-dihydro-1,4-benzodioxine derivatives and sulfonyl chlorides. Research indicates that these compounds can exhibit significant biological activity against specific enzymes, making them candidates for further pharmacological studies .
N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide falls under the category of sulfonamide compounds, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic or heterocyclic structure. These compounds are known for their antibacterial properties and have been modified to enhance their pharmacological profiles.
The synthesis of N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxine-6-amine with various sulfonyl chlorides in an alkaline medium. The general procedure is as follows:
This method allows for the production of various N-substituted derivatives by further reacting the sulfonamide with different alkyl or aralkyl halides.
N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a complex molecular structure characterized by its benzodioxine core and sulfonamide group. The molecular formula can be represented as , with a molecular weight of approximately 273.32 g/mol.
Key structural features include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .
N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo several chemical reactions due to its functional groups:
These reactions are critical for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide primarily involves enzyme inhibition. It acts by binding to the active site of target enzymes such as acetylcholinesterase:
Quantitative analysis often involves determining IC50 values (the concentration required for 50% inhibition), which provide insights into the potency of these compounds against specific enzymes.
Relevant data from studies indicate that these properties contribute significantly to their applicability in pharmaceutical formulations .
N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has potential applications in various fields:
The discovery of Prontosil rubrum in the 1930s marked the clinical advent of sulfonamides as the first synthetic antibiotics, revolutionizing infectious disease treatment. These agents competitively inhibit bacterial dihydropteroate synthase (DHPS), disrupting folate biosynthesis essential for microbial proliferation [5]. Over decades, structural diversification expanded their therapeutic utility beyond antibacterials into diuretics, antiepileptics, and antiglaucoma agents. The integration of sulfonamide pharmacophores with heterocyclic systems—exemplified by sulfasalazine for inflammatory bowel disease—emerged as a strategic approach to enhance target specificity and modulate physicochemical properties [5]. This evolutionary trajectory culminated in benzodioxine-sulfonamide hybrids, designed to leverage synergistic bioactivity. N-Ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 333459-11-3) represents a contemporary iteration of this hybrid architecture, merging the metabolic stability of the benzodioxine core with the target versatility of the sulfonamide group [1] [5].
Table 1: Milestones in Sulfonamide-Based Drug Development
Year Range | Therapeutic Class | Key Structural Innovations | Clinical Impact |
---|---|---|---|
1930s–1940s | Antibacterials | Simple aryl sulfonamides (e.g., sulfanilamide) | First systemic antibiotics |
1950s–1970s | Diuretics/Carbonic Anhydrase Inhibitors | Thiazide derivatives (e.g., acetazolamide) | Hypertension/glaucoma management |
1980s–2000s | Heterocyclic Hybrids | Benzodioxine-sulfonamide conjugates | Enhanced anti-inflammatory/antibacterial activity |
Post-2000 | Targeted Hybrids | N-Alkylated derivatives (e.g., N-ethyl-benzodioxine sulfonamide) | Improved pharmacokinetics/target selectivity |
The 1,4-benzodioxine scaffold—a fused bicyclic system with two oxygen atoms at positions 1 and 4—confers three cardinal advantages to bioactive molecules:
Table 2: Bioactivity of Benzodioxine Sulfonamides with Variable Substituents
Compound | Substituent (R) | Primary Bioactivity | Key Findings |
---|---|---|---|
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | H (Parent) | Antibacterial/Lipoxygenase inhibition | Moderate activity vs. E. coli; weak LOX inhibition |
N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | BrCH2CH2- | Antibacterial | Potent inhibition of S. typhi and B. subtilis |
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-benzodioxine sulfonamide | Isobutyryl-tetrahydroquinoline | Enzyme modulation | High LOX inhibition (structural basis for anti-inflammatory design) |
N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | CH3CH2- | Pharmacokinetic optimization | Enhanced logP/solubility balance vs. non-alkylated analogs |
N-Alkylation of sulfonamides—specifically ethylation—addresses two intrinsic limitations of primary sulfonamides:
Biosterically, the ethyl group (van der Waals volume 52 ų) mimics methylene units in endogenous ligands without steric congestion. This is evidenced by retained target affinity in ion-channel ligands featuring N-ethylbenzodioxine sulfonamides, where the ethyl moiety occupies a hydrophobic subpocket without clashing with adjacent residues [7]. Comparative studies confirm that elongation beyond ethyl (e.g., n-propyl) diminishes aqueous solubility (logSw −2.96 vs. −4.25 for propyl), validating ethyl as the optimal alkyl chain [6].
Table 3: Molecular Properties of N-Ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide vs. Analogues
Property | N-Ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | N-H Parent (2,3-Dihydro-1,4-benzodioxine-6-sulfonamide) | N-(2-Bromoethyl) Derivative |
---|---|---|---|
Molecular Formula | C10H13NO4S | C8H9NO4S | C10H12BrNO4S |
Molecular Weight (g/mol) | 243.28 | 215.22 | 322.18 |
Hydrogen Bond Donors | 1 | 2 | 1 |
Hydrogen Bond Acceptors | 4 | 4 | 4 |
logP | 2.122 [6] | −0.43 (calculated) | 2.85 |
Polar Surface Area (Ų) | 72.088 [6] | 85.5 | 72.09 |
Water Solubility (logSw) | −2.96 [6] | −1.21 | −3.45 |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0